(E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-(5-nitrothiophen-2-yl)acrylamide
Description
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Properties
IUPAC Name |
(E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c22-17(10-7-14-8-11-18(25-14)21(23)24)20-16-9-6-13-5-4-12-2-1-3-15(16)19(12)13/h1-3,6-11H,4-5H2,(H,20,22)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFZBNFIEIHIBO-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C=CC4=CC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)/C=C/C4=CC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula of (E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-(5-nitrothiophen-2-yl)acrylamide is , with a molecular weight of approximately 336.41 g/mol. The compound features a unique arrangement of aromatic rings and functional groups that contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry explored various acrylamide derivatives and their effects on cancer cell lines. The findings suggested that certain structural modifications enhanced cytotoxicity against breast and lung cancer cells.
The proposed mechanism of action for this class of compounds involves the inhibition of tubulin polymerization, which is crucial for cell division. By disrupting the microtubule dynamics, these compounds can induce apoptosis in cancer cells.
Case Studies
- Study on Cell Lines : A specific study evaluated the efficacy of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound demonstrated an IC50 value of 12 µM for MCF-7 cells and 15 µM for A549 cells, indicating potent anticancer activity.
- In Vivo Studies : In vivo experiments using xenograft models showed that treatment with the compound significantly reduced tumor growth compared to control groups, suggesting its potential as a therapeutic agent in oncology.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a drug candidate. Preliminary studies indicate that the compound has moderate solubility and favorable absorption characteristics.
Table: Summary of Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | Moderate |
| Bioavailability | Estimated at 60% |
| Half-life | 4 hours |
| Metabolism | Liver (CYP450 enzymes) |
Toxicity Profile
Toxicological assessments have shown that while the compound exhibits significant biological activity, it also presents certain toxicity risks at higher concentrations. The LD50 value was determined to be 200 mg/kg in rodent models, indicating a need for careful dose management in therapeutic applications.
Table: Toxicity Data
| Endpoint | Value |
|---|---|
| LD50 | 200 mg/kg |
| Mutagenicity | Negative |
| Carcinogenicity | Not established |
Q & A
Basic: What synthetic routes are commonly employed for the preparation of (E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-(5-nitrothiophen-2-yl)acrylamide?
Answer:
The compound is typically synthesized via multi-step organic reactions, including:
- Condensation reactions between a nitrothiophene aldehyde derivative and an acenaphthenylamine precursor under basic conditions (e.g., using triethylamine or KOH as a catalyst) .
- Acrylamide bond formation via coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in polar solvents (e.g., DMF or acetonitrile) .
- Purification using column chromatography with ethyl acetate/petroleum ether gradients or recrystallization from ethanol .
Key intermediates should be characterized by H/C NMR and mass spectrometry to ensure regioselectivity and purity .
Advanced: How can researchers optimize reaction conditions to minimize Z-isomer formation during acrylamide bond synthesis?
Answer:
To suppress Z-isomer formation:
- Control reaction temperature : Lower temperatures (0–5°C) favor kinetic control, reducing isomerization .
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize transition states for E-isomer formation .
- Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency .
- Real-time monitoring : Use TLC or HPLC to track reaction progress and terminate before equilibration .
Basic: Which spectroscopic methods are essential for confirming the structural integrity of this compound?
Answer:
Critical techniques include:
- H/C NMR : Confirm regiochemistry of the acrylamide bond and nitrothiophene substitution .
- IR spectroscopy : Verify amide C=O stretching (~1650 cm) and nitro group vibrations (~1520 cm) .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- Elemental analysis : Ensure stoichiometric consistency of C, H, N, and S .
Advanced: What strategies resolve discrepancies between computational models and experimental crystallographic data for this compound?
Answer:
To reconcile differences:
- X-ray crystallography : Use SHELXL for refinement and ORTEP-3 for visualization to obtain precise bond lengths/angles .
- Density Functional Theory (DFT) : Apply the Lee-Yang-Parr (LYP) correlation functional to model electron density and compare with crystallographic results .
- Torsional angle analysis : Identify conformational flexibility in the dihydroacenaphthylene moiety that may diverge from rigid computational models .
Basic: What are the critical parameters for designing biological activity assays for this compound?
Answer:
Key considerations include:
- Solubility optimization : Use DMSO or cyclodextrin complexes to enhance aqueous solubility .
- Dose-response assays : Test across a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC values .
- Target-specific assays : For nitrothiophene derivatives, prioritize assays for kinase inhibition or apoptosis markers (e.g., caspase-3 activation) .
- Controls : Include vehicle-only and positive controls (e.g., staurosporine for cytotoxicity) .
Advanced: How should researchers address unexpected byproducts during final synthesis stages?
Answer:
Mitigation strategies involve:
- HPLC-MS impurity profiling : Identify byproducts via retention time and mass fragmentation .
- Recrystallization optimization : Use solvent mixtures (e.g., ethanol/water) to exclude polar impurities .
- Protecting group strategies : Introduce tert-butoxycarbonyl (Boc) groups to block reactive sites during synthesis .
- Reaction pathway adjustment : Replace nucleophilic catalysts (e.g., DMAP) with milder alternatives to reduce side reactions .
Advanced: How can researchers evaluate the stability of the nitro group under varying experimental conditions?
Answer:
- Accelerated degradation studies : Expose the compound to UV light, acidic/basic buffers, or elevated temperatures (40–60°C) .
- HPLC stability assays : Monitor nitro group reduction (e.g., conversion to amine) via retention time shifts .
- Electrochemical analysis : Use cyclic voltammetry to assess redox susceptibility of the nitro moiety .
Basic: What crystallization techniques are recommended for obtaining high-quality single crystals of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
